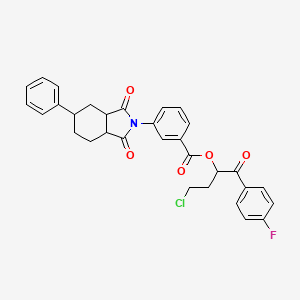
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features multiple functional groups, including a chloro group, a fluorophenyl group, a keto group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl intermediate: This can be achieved through a Friedel-Crafts acylation reaction using 4-fluorobenzene and 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid: This intermediate can be synthesized through a series of reactions starting from phthalic anhydride and phenylacetic acid, followed by cyclization and oxidation steps.
Esterification reaction: The final step involves the esterification of the two intermediates using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The detailed molecular pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl benzoate: Lacks the isoindoline moiety.
1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate: Lacks the chloro group.
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-2H-isoindol-2-yl)benzoate: Lacks the phenyl group on the isoindoline moiety.
Uniqueness
The presence of multiple functional groups in 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate makes it a versatile compound with unique chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C31H27ClFNO5 |
|---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C31H27ClFNO5/c32-16-15-27(28(35)20-9-12-23(33)13-10-20)39-31(38)22-7-4-8-24(17-22)34-29(36)25-14-11-21(18-26(25)30(34)37)19-5-2-1-3-6-19/h1-10,12-13,17,21,25-27H,11,14-16,18H2 |
InChI Key |
SQLDJEWGBKYRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)OC(CCCl)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















